4-Chloro-5-methyl-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-5-methyl-1H-imidazole derivatives involves several chemical strategies. For instance, a novel 1, 5-Disubstituted-4-Chloro-IH-Imidazole was synthesized from imines and p-tolunesulfonyl methyl cyanide (TOSMIC), with imines prepared from commercially available amines and aldehydes (Sonawane & Magdum, 2015). Another approach is the Pd-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole with aryl bromides, leading to derivatives with potential cytotoxic activities (Bellina, Cauteruccio, Fiore, & Rossi*, 2008).
Molecular Structure Analysis
Molecular structure analysis using experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques reveals the coherence between theoretical and experimental values. The geometrical parameters obtained theoretically align with experimental values, indicating the accuracy of these methods in determining the molecular structure of this compound derivatives (Aayisha et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including the synthesis of novel imidazole derivatives with potential anticonvulsant and cytotoxic activities. These reactions highlight the compound's versatile chemical reactivity and potential for developing new therapeutic agents (Sonawane & Magdum, 2015); (Bellina, Cauteruccio, Fiore, & Rossi*, 2008).
Physical Properties Analysis
The physical properties of this compound derivatives, such as crystal structure and molecular geometry, have been extensively studied. X-ray diffraction studies confirm the triclinic crystal class of these compounds, providing insights into their stability and potential interactions in biological systems (Saberi et al., 2009).
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are crucial for understanding the applications of this compound in various fields. Studies on the electronic properties, charge distribution, and molecular orbital analysis reveal the compound's potential as a pharmaceutical agent and its interactions at the molecular level (Aayisha et al., 2019).
Scientific Research Applications
Anticonvulsant Activity
4-Chloro-5-methyl-1H-imidazole has been studied for its potential anticonvulsant activity. The synthesis of novel 1, 5-disubstituted derivatives of this compound was carried out to evaluate its effectiveness in controlling seizures (Sonawane & Magdum, 2015).
Molecular Docking and Analysis
Detailed studies have been conducted on this compound derivatives to explore their role as potential antihypertensive agents. These studies include molecular docking, Density Functional Theory (DFT) analysis, and experimental techniques like FT-IR and NMR (Aayisha et al., 2019).
Copper Corrosion Inhibition
Research has also been focused on the use of imidazole derivatives, including this compound, as corrosion inhibitors for copper. These studies provide insights into the effectiveness and mechanisms of these compounds in protecting copper surfaces (Gašparac, Martin & Stupnišek-lisac, 2000).
Chemical Synthesis and Characterization
The synthesis and characterization of various imidazole derivatives, including this compound, have been a significant area of study. These compounds are explored for their potential biological activities and as building blocks in medicinal chemistry (Orhan et al., 2019).
Cytotoxicity and Pharmaceutical Applications
Certain derivatives of this compound have been synthesized and evaluated for their cytotoxicity against various human tumor cell lines, indicating potential applications in cancer therapy (Bellina et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies help in understanding the potential of these compounds as antibacterial and antifungal agents (Ovonramwen et al., 2021).
Spectroscopic Analysis and Molecular Docking
The molecular structure, vibrational, electronic, NMR, and reactivity properties of this compound derivatives have been extensively studied. These researches provide a deeper understanding of the compound's chemical behavior and interaction with biological targets (Thomas et al., 2018).
Mechanism of Action
Target of Action
4-Chloro-5-methyl-1H-imidazole is a type of imidazole, a five-membered heterocyclic compound . Imidazoles are key components in functional molecules used in a variety of applications . They participate in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . Therefore, the primary targets of this compound could be these iron (III) porphyrin complexes.
Mode of Action
Imidazoles in general are known to interact with their targets through various chemical reactions . For instance, some imidazoles have been reported to undergo nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process results in the formation of substituted imidazoles .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes . For example, they play a role in the synthesis of functional molecules used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazoles in general are known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, there is a great potential for future research and development in this area .
properties
IUPAC Name |
4-chloro-5-methyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHGJSHNFXKDQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235695 | |
Record name | 4-Chloro-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86604-94-6 | |
Record name | 5-Chloro-4-methyl-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20235695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was 4-chloro-5-methyl-1H-imidazole formed during the chlorination of cimetidine?
A1: The research indicates that this compound is an unexpected product formed during the aqueous chlorination of cimetidine []. Instead of typical reactions like N-chlorination, the process involves C-C bond cleavage and intramolecular nucleophilic substitution, leading to this product. The exact mechanism and intermediates involved are still being investigated, but the study suggests a pathway that is significantly different from common free chlorine reactions with pharmaceuticals.
Q2: What is the environmental concern regarding this compound formation during wastewater treatment?
A2: The study suggests that this compound may have a lower predicted no-effect concentration (PNEC) than its parent compound, cimetidine []. This means it could potentially be more toxic to aquatic organisms. Given that cimetidine is an over-the-counter drug, its presence in wastewater and subsequent transformation into potentially more harmful products like this compound raises concerns about the ecological impact of pharmaceutical contamination in water systems. This highlights the need for further research on the fate and ecotoxicological effects of these transformation products.
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